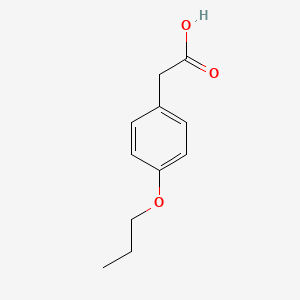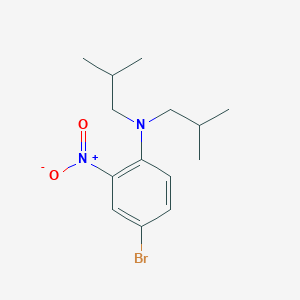![molecular formula C25H27N5O2 B2494875 9-benzyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-89-2](/img/structure/B2494875.png)
9-benzyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The specified compound is part of a broader class of tetrahydropyrimido[2,1-f]purinediones, compounds that have been explored for their potential in treating neurodegenerative diseases due to their interactions with adenosine receptors and monoamine oxidases (Koch et al., 2013). These compounds are synthesized to target multiple receptors and enzymes, providing insights into their complex chemical and pharmacological properties.
Synthesis Analysis
The synthesis of related tetrahydropyrimido[2,1-f]purinediones involves a strategic introduction of various substituents in the 1-, 3-, and 9-positions of the core structure. This approach enables the discovery of novel monoamine oxidase (MAO) inhibitors and adenosine receptor antagonists with potential neuroprotective effects. A synthetic strategy was developed to obtain 3-propargyl-substituted derivatives, demonstrating the flexibility and adaptability of this chemical framework in generating diverse molecular entities (Koch et al., 2013).
Molecular Structure Analysis
The molecular structure of tetrahydropyrimido[2,1-f]purinediones is characterized by its ability to accommodate various substituents, significantly impacting the compound's interaction with biological targets. The presence of benzyl and methyl groups at specific positions contributes to the compound's affinity and selectivity towards adenosine receptors and MAO, illustrating the importance of structural features in determining biological activity (Koch et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of tetrahydropyrimido[2,1-f]purinediones is influenced by the nature and position of its substituents. Modifications at the N9 position, such as the introduction of chloro-substituted phenyl, benzyl, or phenethyl residues, lead to a novel class of potent MAO-B inhibitors. This highlights the compound's capacity for chemical modifications, enabling the fine-tuning of its pharmacological profile (Koch et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallinity, are crucial for their pharmacokinetic behavior. Although specific details on the physical properties of "9-benzyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" are not provided, related studies suggest that modifications in the molecular structure can significantly affect these properties, influencing drug delivery and bioavailability.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and interactions with biological molecules, are essential for the therapeutic potential of tetrahydropyrimido[2,1-f]purinediones. The introduction of specific substituents not only enhances the compound's selectivity and potency towards its biological targets but also affects its metabolic stability, reducing potential side effects and improving therapeutic efficacy (Koch et al., 2013).
Scientific Research Applications
Antiviral Activity
One study describes the synthesis and testing of a series of 9-benzyl-6-(dimethylamino)-9H-purines for activity against rhinovirus type 1B. The introduction of a 2-chloro substituent in these compounds resulted in a substantial increase in antiviral activity. This suggests that modifications to the purine structure can significantly impact its antiviral efficacy (Kelley et al., 1988).
Neurodegenerative Diseases
Another research focus has been on the potential of these compounds to serve as multi-target directed ligands for neurodegenerative diseases. For instance, compounds based on the xanthine scaffold, including similar purine derivatives, were designed as dual-target-directed ligands combining A2A adenosine receptor antagonistic activity with blockade of MAO-B. This dual activity suggests their potential for providing symptomatic relief as well as disease-modifying effects, particularly in Parkinson's disease (Załuski et al., 2019).
Adenosine Receptor and MAO-B Interaction
Further studies have elaborated on the structure-activity relationships of these compounds, particularly their interactions with adenosine receptors and MAO-B. These interactions are crucial for their potential application in treating neurodegenerative diseases. The systematic modification of the tricyclic structures has led to the development of potent dual-acting ligands, highlighting the importance of structural alterations for enhancing biological activity (Brunschweiger et al., 2014).
Anti-inflammatory Activity
Additionally, substituted analogues based on the novel pyrimidopurinedione ring system have shown anti-inflammatory activity in models of chronic inflammation. This suggests that purine derivatives might have broader therapeutic applications beyond their antiviral and neuroprotective potential (Kaminski et al., 1989).
properties
IUPAC Name |
9-benzyl-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-17-8-7-11-20(12-17)16-30-23(31)21-22(27(3)25(30)32)26-24-28(13-18(2)14-29(21)24)15-19-9-5-4-6-10-19/h4-12,18H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEKKJAEIQMOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-oxo-N-(pyridin-2-ylmethyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2494792.png)
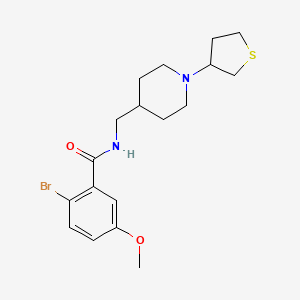

![6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2494795.png)
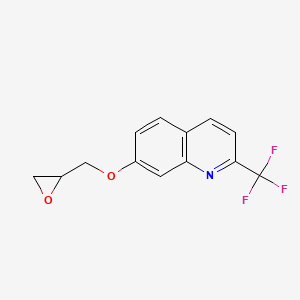
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2494798.png)
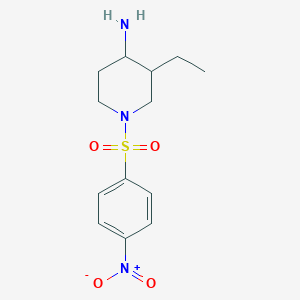
![4-amino-8,8-dimethyl-2-(methylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2494800.png)

![N-(2-ethyl-6-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2494803.png)
![1-(4-methoxyphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2494806.png)
![Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate](/img/structure/B2494811.png)
